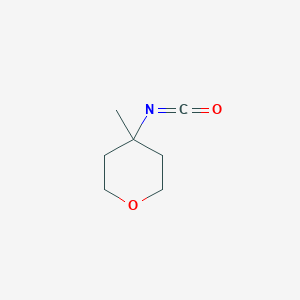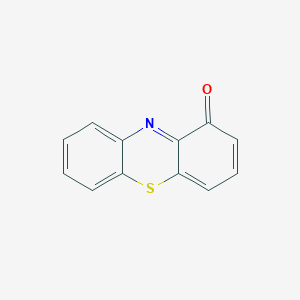![molecular formula C10H9N5 B8620645 3-methyl-5-(1H-pyrazol-5-yl)-2H-pyrazolo[3,4-c]pyridine](/img/structure/B8620645.png)
3-methyl-5-(1H-pyrazol-5-yl)-2H-pyrazolo[3,4-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-5-(1H-pyrazol-5-yl)-2H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-(1H-pyrazol-5-yl)-2H-pyrazolo[3,4-c]pyridine typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method includes the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block, which reacts with terminal alkynes under mild conditions to form pyrazoles . Another approach involves the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride, followed by in situ oxidation using bromine .
Industrial Production Methods
the general principles of pyrazole synthesis, such as the use of catalytic systems and optimized reaction conditions, can be applied to scale up the production of this compound .
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-(1H-pyrazol-5-yl)-2H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine or other oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like aryl halides.
Common Reagents and Conditions
Oxidation: Bromine in an organic solvent.
Reduction: Hydrogen gas with a metal catalyst.
Substitution: Aryl halides with a base such as potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles and pyrazolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-methyl-5-(1H-pyrazol-5-yl)-2H-pyrazolo[3,4-c]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-methyl-5-(1H-pyrazol-5-yl)-2H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that the compound may influence cellular processes such as apoptosis and cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methyl-1H-pyrazol-5-yl)pyridine
- 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
- 5-Hydroxy-1-methyl-1H-pyrazole
Uniqueness
3-methyl-5-(1H-pyrazol-5-yl)-2H-pyrazolo[3,4-c]pyridine is unique due to its fused pyrazole-pyridine structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9N5 |
|---|---|
Molecular Weight |
199.21 g/mol |
IUPAC Name |
3-methyl-5-(1H-pyrazol-5-yl)-2H-pyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C10H9N5/c1-6-7-4-9(8-2-3-12-14-8)11-5-10(7)15-13-6/h2-5H,1H3,(H,12,14)(H,13,15) |
InChI Key |
TXCICXYGWQENHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(N=CC2=NN1)C3=CC=NN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Imidazo[1,5-a]pyridin-3-yl)acetonitrile](/img/structure/B8620566.png)
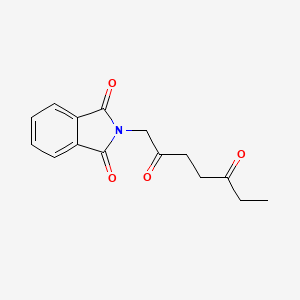
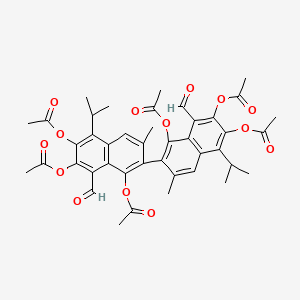
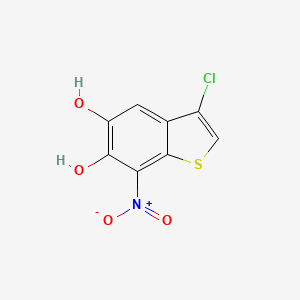

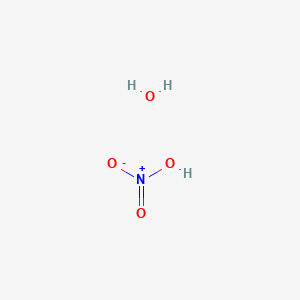
![6-bromo-4-methyl-N-[4-(trifluoromethyl)pyridine-2-yl]pyridine-2-amine](/img/structure/B8620610.png)

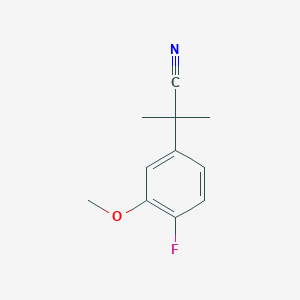
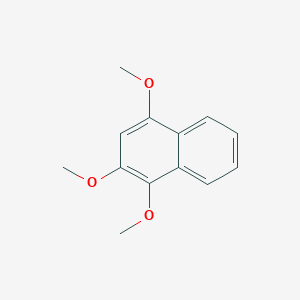
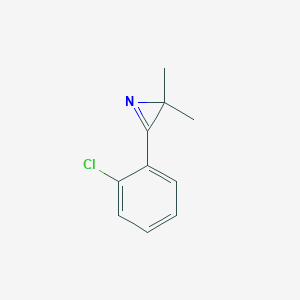
![[2-(5-iodo-1H-indol-3-yl)ethyl]dimethylamine](/img/structure/B8620643.png)
